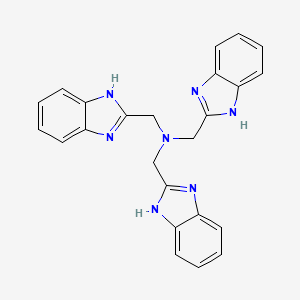

![molecular formula C11H15NO4S B1330986 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid CAS No. 324001-24-3](/img/structure/B1330986.png)

2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid, also known as 2-Methylsulfonyl-4-methylsulfonylbutanoic acid (MMSB) is an important organic compound used in scientific research. It is a white crystalline solid with a molecular weight of 238.26 g/mol and a melting point of 152-154°C. MMSB can be synthesized from the reaction of 2-methylsulfonyl-ethanol and 4-methylsulfonylbutanoic acid. It is used in a variety of research applications, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Biomass Conversion and Green Chemistry

This compound is valuable in the realm of biomass catalytic conversion . It serves as a precursor in the synthesis of bio-based chemicals, contributing to the development of sustainable and eco-friendly products . The furan ring in its structure is particularly significant, as furan derivatives are known for their applications in green chemistry due to their renewable origins and potential to replace petrochemicals .

Pharmaceutical Research

In pharmaceutical research, the compound’s sulfanyl and amino acid functionalities make it a candidate for drug design and discovery. It could be used to develop new medications with potential therapeutic effects, especially considering the biological activity associated with its furan moiety .

Organic Synthesis

The compound can be utilized in organic synthesis as an intermediate. Its unique structure allows for the creation of novel organic molecules through various chemical reactions, such as condensation or substitution, which can lead to the development of new materials or chemicals .

Catalysis

Due to its reactive furan ring, this compound can act as a catalyst or a catalyst support in chemical reactions. This application is crucial in industries that require efficient and selective catalytic processes .

Material Science

In material science, the compound’s molecular structure could be explored for the synthesis of polymers or coatings . Its furan ring provides a versatile platform for creating materials with desirable properties like biodegradability or thermal stability .

Analytical Chemistry

The compound’s distinct spectroscopic and chromatographic characteristics make it useful in analytical chemistry. It can serve as a standard or a reagent in methods such as HPLC or mass spectrometry to detect or quantify other substances .

Mechanism of Action

Mode of Action

It contains a furan ring, which is known for its reactivity . The furan ring can undergo various transformations, potentially interacting with biological targets .

Biochemical Pathways

Furan derivatives have been shown to participate in various biological processes . They are known to be involved in the synthesis of new fuels and polymer precursors .

Result of Action

Furan derivatives have been associated with a wide range of biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the reactivity of the furan ring .

properties

IUPAC Name |

2-[(5-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-3-4-9(16-7)10(13)12-8(11(14)15)5-6-17-2/h3-4,8H,5-6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVMFGCJNPRZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349575 |

Source

|

| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324001-24-3 |

Source

|

| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)